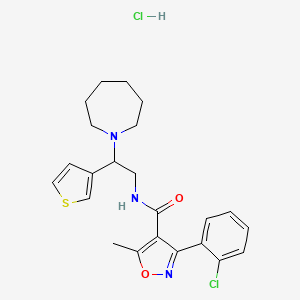

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c

説明

The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c (abbreviated here as Compound X for clarity) is a structurally complex molecule featuring a central ethyl backbone substituted with a thiophen-3-yl group and an azepan-1-yl (7-membered cyclic amine) moiety. The azepane ring, a less common heterocycle compared to piperazine or pyrrolidine, may confer unique pharmacokinetic properties, such as enhanced metabolic stability or altered binding affinity. The thiophen-3-yl group, a sulfur-containing aromatic heterocycle, is frequently utilized in drug design for its electronic and steric contributions to molecular interactions .

特性

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O2S.ClH/c1-16-21(22(26-29-16)18-8-4-5-9-19(18)24)23(28)25-14-20(17-10-13-30-15-17)27-11-6-2-3-7-12-27;/h4-5,8-10,13,15,20H,2-3,6-7,11-12,14H2,1H3,(H,25,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLUMBBQABETII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4CCCCCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) typically involves multi-step organic reactions. A common approach might include:

Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of the Ethyl Group: This step might involve alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

化学反応の分析

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The azepane ring can be reduced under hydrogenation conditions.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated azepane derivatives.

Substitution: Various substituted ethyl derivatives.

科学的研究の応用

Chemistry

Catalysis: Compounds with thiophene rings are often used as ligands in catalytic reactions.

Materials Science: Such compounds can be used in the development of organic semiconductors.

Biology

Drug Development: The azepane ring is a common motif in pharmaceutical compounds due to its bioactivity.

Biological Probes: Thiophene-containing compounds can be used as fluorescent probes in biological imaging.

Medicine

Diagnostics: Use in diagnostic assays due to the unique chemical properties of the compound.

Industry

Polymer Science: Used in the synthesis of conductive polymers.

Agriculture: Potential use as agrochemicals due to their bioactivity.

作用機序

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) would depend on its specific application. Generally, the azepane ring might interact with biological targets such as enzymes or receptors, while the thiophene ring could participate in electron transfer processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues of Compound X and their distinguishing features:

Key Observations :

- Azepane vs. Piperazine : The azepane ring in Compound X (7-membered) offers greater conformational flexibility compared to the piperazine rings in 3a/3b (6-membered). This may enhance binding to larger receptor pockets but reduce selectivity .

Challenges and Opportunities

- Synthetic Complexity : The azepane ring in Compound X may require specialized catalysts or high-temperature conditions, unlike piperazine derivatives in 3a/3b .

- Application Gaps : While PT-ADA-PPR excels in imaging, Compound X ’s azepane-thiophen-3-yl hybrid could be repurposed for neurodegenerative disease targets (e.g., sigma receptors) .

- Optimization Needs : Incorporation of solubilizing groups (e.g., ethoxy chains from PT-ADA-PPR ) could improve Compound X ’s bioavailability .

生物活性

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H23N2OS |

| Molecular Weight | 339.47 g/mol |

| CAS Number | 954714-32-0 |

The structure features an azepane ring, a thiophene moiety, and a functional group that contributes to its biological activity.

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes involved in the regulation of gene expression through the modification of histones. Inhibition of these enzymes can lead to:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It has been observed to trigger apoptosis (programmed cell death) in various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Properties

Research has highlighted the anticancer properties of this compound. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound significantly inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer), U-937 (acute monocytic leukemia), and others. The IC50 values (the concentration required to inhibit cell growth by 50%) for these cell lines were found to be in the micromolar range, indicating potent activity .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.48 |

| U-937 | 0.78 |

| HCT-116 | 1.54 |

Mechanistic Insights

Flow cytometry assays indicated that the compound acts in a dose-dependent manner to induce apoptosis. This was linked to increased activity of caspases, which are critical mediators of apoptosis . Additionally, the presence of electron-withdrawing groups in its structure appears to enhance its biological potency.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Study on HDAC Inhibition : A study demonstrated that derivatives of this compound exhibited selective inhibition against HDACs, especially HDAC1 and HDAC2, which are often overexpressed in cancer cells .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines, confirming that compounds with similar structural motifs showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。